molecular formula C10H19N5O B177272 Atrazine-2-ethoxy CAS No. 126919-71-9

Atrazine-2-ethoxy

Cat. No.: B177272
CAS No.: 126919-71-9
M. Wt: 225.29 g/mol
InChI Key: VPYFEDXTWUPBQQ-UHFFFAOYSA-N
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Description

Atrazine-2-ethoxy is a compound with the molecular formula C10H19N5O . It is also known by other names such as 6-Ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazine ring with ethoxy, ethyl, and isopropyl substituents . The average mass of the molecule is 225.291 Da .


Physical and Chemical Properties Analysis

This compound has an average mass of 225.291 Da and a monoisotopic mass of 225.158966 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Behavior and Degradation

Atrazine is frequently detected at high concentrations in groundwater, posing environmental risks. Research on alternative herbicide combinations, such as bentazone and alachlor, aims to assess their environmental safety compared to atrazine. These studies have shown that atrazine and its substitutes can leach into drainage water, highlighting the need for careful management of herbicide use to protect water quality (Dousset et al., 2004).

Microbial Degradation

Microbial degradation of atrazine has been a focal point of research, with several bacterial strains identified for their ability to metabolize atrazine, converting it into less harmful compounds. These microbial pathways offer potential for bioremediation strategies to mitigate atrazine contamination in agricultural soils (Topp et al., 2000).

Toxicological Studies

Investigations into atrazine's toxicological impact on aquatic life have provided insights into its environmental footprint. Studies on common carp liver enzymes and DNA damage in Neotropical fish species exposed to atrazine have shed light on the biochemical and genetic effects of atrazine, informing risk assessments and regulatory standards (Xing et al., 2014); (Santos & Martinez, 2012).

Advanced Oxidation Processes for Water Treatment

The degradation of atrazine using advanced oxidation processes (AOPs) like photocatalysis and electro-Fenton methods has been explored to address the persistence of atrazine in water bodies. These methods aim to achieve complete mineralization of atrazine, making water safer for consumption and reducing ecological impacts (Oturan et al., 2012).

Vermiremediation and Soil Treatment

Research into the use of earthworms for soil remediation (vermiremediation) has shown promising results in accelerating atrazine degradation in soil. Earthworm activity not only enhances the breakdown of atrazine but also improves soil health, offering a sustainable approach to managing herbicide contamination (Lin et al., 2019).

Mechanism of Action

Target of Action

Atrazine-2-ethoxy, like its parent compound atrazine, is an endocrine disruptor . It interferes with hormonal systems at different levels, affecting various targets including microglia, neurons, and other immune cells . These targets play crucial roles in the immune, endocrine, and nervous systems .

Mode of Action

This compound competes with several endogenous hormones for multiple receptors and pathways . This results in a complex response that depends on the cellular context in terms of receptors and interacting proteins, and thus, may differ between tissues and circumstances .

Biochemical Pathways

This compound, like atrazine, affects several biochemical pathways. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism . This compound likely follows similar degradation pathways, although specific studies on this compound are limited.

Pharmacokinetics

Atrazine, for example, has a significant first-pass effect, explaining its low oral bioavailability . Blood exposure to parent compounds is negligible compared with metabolite exposure . Similar ADME properties may be expected for this compound.

Result of Action

This compound, like atrazine, exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It modifies growth, enzymatic processes, and photosynthesis in plants

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Atrazine, for example, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility . It’s reasonable to expect that this compound would have similar environmental interactions.

Properties

IUPAC Name

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFEDXTWUPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016617
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126919-71-9
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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